molecular formula C10H10BrNO3 B12129319 Methyl [(2-bromobenzoyl)amino]acetate

Methyl [(2-bromobenzoyl)amino]acetate

Cat. No.: B12129319
M. Wt: 272.09 g/mol
InChI Key: YRUHWQGHWZJONL-UHFFFAOYSA-N
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Description

Methyl [(2-bromobenzoyl)amino]acetate is an organic compound with the molecular formula C10H10BrNO3 It is a derivative of benzoic acid, featuring a bromine atom at the 2-position of the benzoyl group and an amino group linked to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl [(2-bromobenzoyl)amino]acetate typically involves the following steps:

    Bromination of Benzoic Acid: Benzoic acid is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 2-bromobenzoic acid.

    Formation of 2-Bromobenzoyl Chloride: The 2-bromobenzoic acid is then converted to 2-bromobenzoyl chloride using thionyl chloride or oxalyl chloride.

    Amination: The 2-bromobenzoyl chloride is reacted with glycine methyl ester hydrochloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing by-products and optimizing purity.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products:

    Substitution: Formation of substituted benzoyl derivatives.

    Reduction: Formation of 2-bromobenzylamine or 2-bromobenzyl alcohol.

    Hydrolysis: Formation of 2-bromobenzoic acid and glycine.

Scientific Research Applications

Methyl [(2-bromobenzoyl)amino]acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds, such as enzyme inhibitors or receptor modulators.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which Methyl [(2-bromobenzoyl)amino]acetate exerts its effects depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom can enhance binding affinity through halogen bonding or hydrophobic interactions.

    Chemical Reactivity: The compound’s reactivity is influenced by the electron-withdrawing bromine atom, which can stabilize transition states and intermediates in various reactions.

Comparison with Similar Compounds

Methyl [(2-bromobenzoyl)amino]acetate can be compared with other benzoyl derivatives:

    Methyl [(2-chlorobenzoyl)amino]acetate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    Methyl [(2-fluorobenzoyl)amino]acetate:

    Methyl [(2-iodobenzoyl)amino]acetate: Iodine substitution can enhance certain types of reactivity, such as in radiolabeling for medical imaging.

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of the benzoyl amino acetate scaffold.

Properties

Molecular Formula

C10H10BrNO3

Molecular Weight

272.09 g/mol

IUPAC Name

methyl 2-[(2-bromobenzoyl)amino]acetate

InChI

InChI=1S/C10H10BrNO3/c1-15-9(13)6-12-10(14)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3,(H,12,14)

InChI Key

YRUHWQGHWZJONL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=CC=CC=C1Br

Origin of Product

United States

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